molecular formula C26H26N2O5S B11424013 N-(2,4-dimethoxyphenyl)-2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide

N-(2,4-dimethoxyphenyl)-2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide

Cat. No.: B11424013
M. Wt: 478.6 g/mol
InChI Key: ZUUMREXIZNOVPE-UHFFFAOYSA-N
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Description

N-(2,4-DIMETHOXYPHENYL)-2-[2-(4-METHOXYPHENYL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDE is a complex organic compound that belongs to the class of benzothiazepines. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHOXYPHENYL)-2-[2-(4-METHOXYPHENYL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDE typically involves multi-step organic reactions. The starting materials often include 2,4-dimethoxyphenylamine and 4-methoxybenzaldehyde. The synthesis may proceed through the formation of intermediate compounds such as imines or Schiff bases, followed by cyclization and acylation reactions.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It could serve as a probe to investigate biochemical pathways.

Medicine

The compound’s potential therapeutic properties make it a candidate for drug development. It may exhibit activities such as anti-inflammatory, anti-cancer, or anti-microbial effects.

Industry

In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHOXYPHENYL)-2-[2-(4-METHOXYPHENYL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDE likely involves its interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazepine Derivatives: Other compounds in this class may include diltiazem and clentiazem, which are known for their cardiovascular effects.

    Phenylacetamide Derivatives: Compounds such as paracetamol (acetaminophen) share structural similarities and may exhibit different pharmacological properties.

Uniqueness

The uniqueness of N-(2,4-DIMETHOXYPHENYL)-2-[2-(4-METHOXYPHENYL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDE lies in its specific combination of functional groups and its potential for diverse biological activities. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C26H26N2O5S

Molecular Weight

478.6 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetamide

InChI

InChI=1S/C26H26N2O5S/c1-31-18-10-8-17(9-11-18)24-15-26(30)28(21-6-4-5-7-23(21)34-24)16-25(29)27-20-13-12-19(32-2)14-22(20)33-3/h4-14,24H,15-16H2,1-3H3,(H,27,29)

InChI Key

ZUUMREXIZNOVPE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)N(C3=CC=CC=C3S2)CC(=O)NC4=C(C=C(C=C4)OC)OC

Origin of Product

United States

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